
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a cyclopentene derivative with an amino group and hydroxymethyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the enantiomeric synthesis of cyclopentenyl nucleosides. This process typically starts with D-gamma-ribonolactone or D-ribose as the starting material. The key intermediate, cyclopentenyl alcohol, is prepared through a series of reactions including coupling with appropriately blocked purine and pyrimidine bases via the Mitsunobu reaction, followed by deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which plays a role in gene expression regulation . By inhibiting this enzyme, the compound can affect various cellular processes, including cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Deazaneplanocin A: A compound with a similar structure that also inhibits histone methyltransferase EZH2.
Cyclopentenyl nucleosides: Compounds with similar cyclopentene structures used in antiviral research.
Uniqueness
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone methyltransferase EZH2 sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C6H11NO3/c7-4-1-3(2-8)5(9)6(4)10/h1,4-6,8-10H,2,7H2 |
InChI Key |
NIXIDMZOJGOUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C1N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
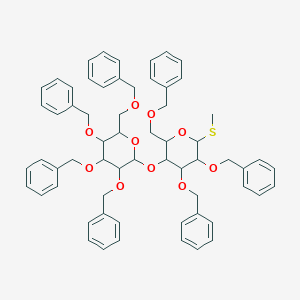
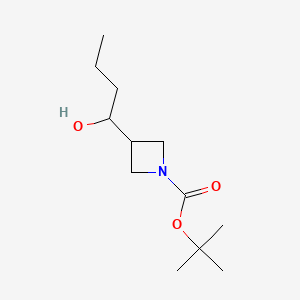
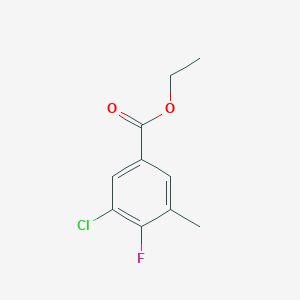
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
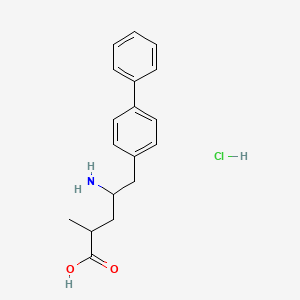
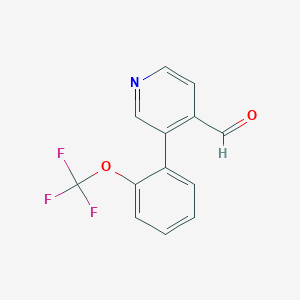
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
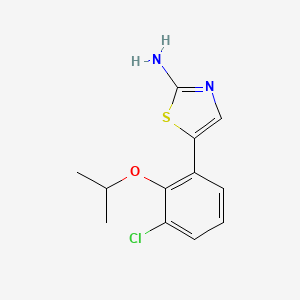
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)

